molecular formula C18H17NO6 B2453621 (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1103585-01-8

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2453621
CAS RN: 1103585-01-8
M. Wt: 343.335
InChI Key: BYKMGEQBYKFXLS-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as NTTP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that involves the inhibition of certain enzymes. In

Scientific Research Applications

1. Molecular Structure and Spectroscopy

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been studied for its molecular structure, spectroscopic properties, and computational insights. Studies have explored its molecular geometry, electronic properties, and chemical reactivity using methods like FT-IR, NMR, UV-vis spectroscopy, and X-ray diffraction. These studies provide valuable insights into the compound's stability, electronic transitions, and molecular interactions, contributing to a deeper understanding of its potential applications in various fields like materials science and pharmaceutical research (Adole et al., 2020).

2. Nonlinear Optical Properties

Research has focused on the nonlinear optical (NLO) properties of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives. These properties are crucial for applications in photonics and optoelectronics. Studies involving density functional theory (DFT) calculations and experimental techniques like photoluminescence spectroscopy have been conducted to understand these properties better. Such research aids in the development of materials for advanced technological applications like semiconductor devices and optical switches (Shkir et al., 2019).

3. Fluorescence Properties

Investigations into the fluorescence properties of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have revealed its potential in the field of fluorescence spectroscopy. The compound's absorption and emission characteristics have been studied in various solvents, providing insights into its solvatochromic effects and potential applications in analytical and diagnostic tools. These properties make it a candidate for use in fluorescent probes and sensors (Suwunwong et al., 2011).

properties

IUPAC Name

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-16-10-12(11-17(24-2)18(16)25-3)4-9-15(20)13-5-7-14(8-6-13)19(21)22/h4-11H,1-3H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKMGEQBYKFXLS-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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